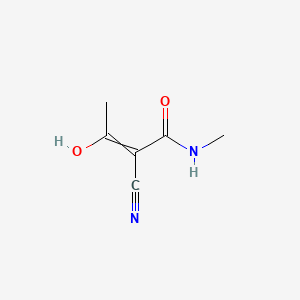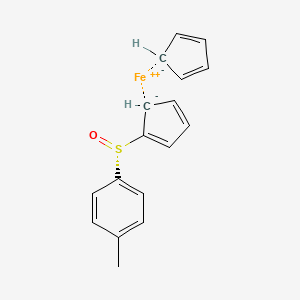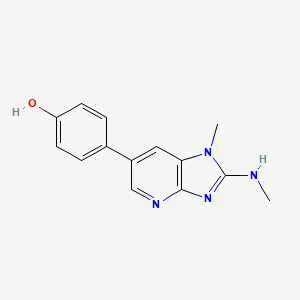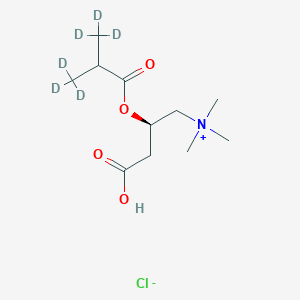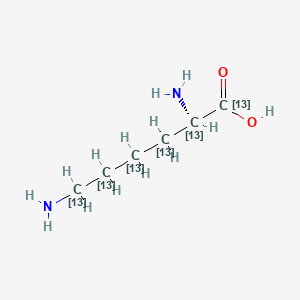
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid is a compound of interest in various scientific fields due to its unique isotopic labeling and structural properties. This compound is a labeled version of lysine, an essential amino acid, where all six carbon atoms are replaced with their carbon-13 isotopes. This isotopic labeling makes it particularly useful in research applications involving metabolic studies and protein synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid typically involves the incorporation of carbon-13 labeled precursors into the lysine biosynthetic pathway. One common method is the fermentation of microorganisms in a medium enriched with carbon-13 labeled glucose. The microorganisms metabolize the glucose, incorporating the carbon-13 into lysine through their natural biosynthetic processes.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Fermentation tanks are used to cultivate microorganisms in a controlled environment with carbon-13 enriched substrates. The lysine produced is then extracted and purified using standard biochemical techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid undergoes various chemical reactions typical of amino acids. These include:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Substitution: The amino groups can participate in substitution reactions to form derivatives such as N-acylated lysine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of oxo-lysine derivatives.
Reduction: Formation of lysinol.
Substitution: Formation of N-acylated lysine derivatives.
科学的研究の応用
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used in NMR spectroscopy to study protein structure and dynamics.
Biology: Employed in metabolic labeling experiments to trace the incorporation of lysine into proteins.
Medicine: Utilized in studies of protein turnover and degradation in various diseases.
Industry: Applied in the production of labeled peptides and proteins for research and diagnostic purposes.
作用機序
The mechanism of action of (2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid is similar to that of natural lysine. It is incorporated into proteins during translation, where it plays a crucial role in protein structure and function. The carbon-13 labeling allows researchers to track its incorporation and study the dynamics of protein synthesis and degradation.
類似化合物との比較
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid is unique due to its complete carbon-13 labeling. Similar compounds include:
(2S)-2,6-diaminohexanoic acid: The natural, unlabeled form of lysine.
(2S)-2,6-diamino(1-13C)hexanoic acid: Lysine labeled with carbon-13 at a single position.
(2S)-2,6-diamino(1,2-13C2)hexanoic acid: Lysine labeled with carbon-13 at two positions.
The complete labeling of this compound provides a more comprehensive tool for studying complex biological processes compared to partially labeled analogs.
特性
分子式 |
C6H14N2O2 |
|---|---|
分子量 |
152.14 g/mol |
IUPAC名 |
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChIキー |
KDXKERNSBIXSRK-IQUPZBQQSA-N |
異性体SMILES |
[13CH2]([13CH2][13CH2]N)[13CH2][13C@@H]([13C](=O)O)N |
正規SMILES |
C(CCN)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B13838187.png)
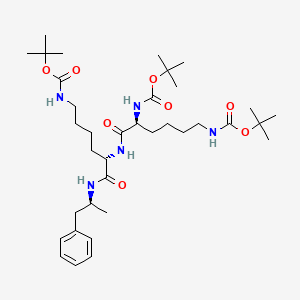
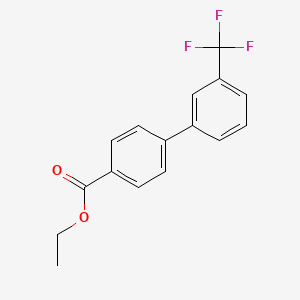
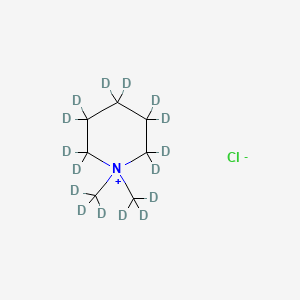

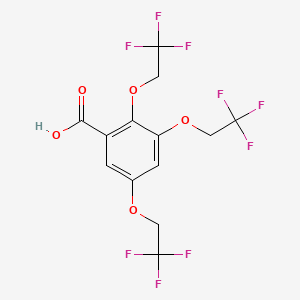

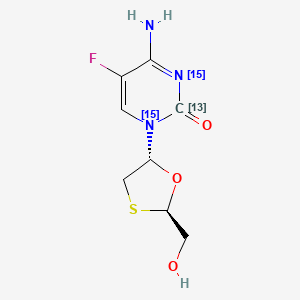
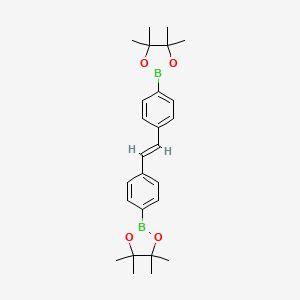
![methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate](/img/structure/B13838257.png)
